GSK-3 Inhibitor II

Descripción general

Descripción

Esfingosilfosforilcolina (SPC), con la fórmula química C₂₃H₄₉N₂O₅P, es un metabolito de la esfingosina. Desempeña un papel crucial en la señalización intracelular y extracelular. SPC ha sido estudiado por sus efectos neurotróficos en neuronas granulares cerebelosas y células PC-12 .

Métodos De Preparación

Rutas sintéticas:

SPC se puede sintetizar a través de varias rutas, incluidas reacciones enzimáticas y transformaciones químicas. Un método común implica la fosforilación de la esfingosina utilizando fosfocolina como donante de fosfato.

Condiciones de reacción:

La reacción generalmente ocurre en condiciones suaves, con catalizadores y solventes apropiados. La estereoquímica del producto es esencial, ya que SPC existe en ambas formas D-eritro y L-treo.

Producción industrial:

Si bien SPC no se produce ampliamente a nivel industrial, los laboratorios de investigación a menudo lo sintetizan para estudios.

Análisis De Reacciones Químicas

SPC experimenta varias reacciones:

Fosforilación: La adición de un grupo fosfato a la esfingosina.

Hidrólisis: Escisión del enlace éster de fosfocolina.

Metabolismo: SPC participa en las vías del metabolismo lipídico.

Los reactivos comunes incluyen fosfocolina, enzimas (quinasas) y ácidos/bases suaves. Los productos principales incluyen derivados de esfingosina fosforilada.

Aplicaciones Científicas De Investigación

Las diversas aplicaciones de SPC abarcan múltiples campos:

Neurobiología: Efectos neurotróficos, como se mencionó anteriormente.

Investigación cardiovascular: El papel de SPC en la contracción vascular y enfermedades como el infarto cerebral y el infarto de miocardio.

Investigación del cáncer: Investigando sus propiedades antitumorales.

Inflamación e inmunidad: SPC influye en las respuestas inmunitarias.

Mecanismo De Acción

SPC actúa como un ligando para el receptor 3 del gen de diferenciación endotelial (EDG3). Mobiliza el calcio intracelular a través de una vía independiente de IP3. Además, estimula la producción de CCL2, lo que potencialmente contribuye al desarrollo de la aterosclerosis.

Comparación Con Compuestos Similares

La singularidad de SPC radica en su bioactividad y propiedades de señalización. Los compuestos similares incluyen otros esfingolípidos como la esfingosina-1-fosfato (S1P) y los derivados de la ceramida.

Actividad Biológica

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, particularly GSK-3 Inhibitor II, have garnered attention for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cellular signaling pathways. The inhibition of GSK-3 leads to modulation of several downstream targets, influencing processes such as:

- Cell Proliferation : Inhibition of GSK-3 has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

- Apoptosis Regulation : GSK-3 inhibitors promote apoptosis in various cancer types by downregulating anti-apoptotic proteins such as Bcl-2 and XIAP through epigenetic modifications .

- Inflammation Modulation : GSK-3 is implicated in the regulation of pro-inflammatory cytokines. Its inhibition can lead to a reduction in inflammation and modulation of immune responses .

Case Studies and Clinical Trials

- Chronic Lymphocytic Leukemia (CLL) :

- Pancreatic Cancer :

- Progressive Supranuclear Palsy (PSP) :

Data Table: Summary of Biological Activities

Pharmacological Implications

The development of GSK-3 inhibitors like this compound has significant implications for treating various diseases:

- Cancer Therapy : The ability to induce apoptosis and suppress tumor growth positions GSK-3 inhibitors as promising candidates for cancer treatment.

- Neurodegenerative Disorders : Given the role of GSK-3 in tau phosphorylation, targeting this kinase may provide therapeutic avenues for conditions like Alzheimer's disease .

Propiedades

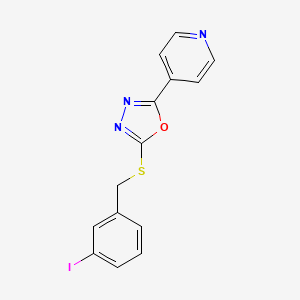

IUPAC Name |

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424894 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478482-75-6 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.